
Clorhidrato de 3-(4-Etoxi-bencil)azetidina
Descripción general
Descripción
“3-(4-Ethoxybenzyl)azetidine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO . It has a molecular weight of 227.73 .
Synthesis Analysis
Azetidines, such as “3-(4-Ethoxybenzyl)azetidine hydrochloride”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of “3-(4-Ethoxybenzyl)azetidine hydrochloride” consists of 12 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Isoxazol-Tiazol
Clorhidrato de 3-(4-Etoxi-bencil)azetidina: se utiliza en la síntesis de derivados de isoxazol-tiazol. Estos derivados son de interés debido a su potencial como agonistas inversos del receptor GABA, que se investigan para el tratamiento de trastornos cognitivos .
Descubrimiento de Fármacos
La estructura del compuesto, que presenta un anillo azetidínico, lo convierte en un andamiaje valioso en el descubrimiento de fármacos. Las azetidinas son conocidas por su reactividad única debido a la tensión del anillo, que puede explotarse para crear nuevos productos farmacéuticos .
Polimerización
Las azetidinas, incluidos derivados como This compound, pueden actuar como monómeros en procesos de polimerización. Los polímeros resultantes tienen posibles aplicaciones en la ciencia de los materiales .
Plantillas Quirales
La quiralidad inherente de las azetidinas las hace adecuadas como plantillas quirales en la síntesis asimétrica. Esta aplicación es crucial para crear sustancias enantioméricamente puras, lo cual es un aspecto significativo de la química medicinal .
Estudios de Reactividad
La estabilidad del compuesto en comparación con heterociclos relacionados como las aziridinas permite realizar estudios de reactividad detallados. Estos estudios pueden conducir al desarrollo de nuevas metodologías sintéticas .
Química Medicinal
En la química medicinal, el anillo azetidínico es un motivo privilegiado. Aparece en moléculas bioactivas y productos naturales, lo que indica que derivados como This compound podrían ser clave en el desarrollo de nuevos medicamentos .
la escisión de enlaces bajo condiciones específicas se puede utilizar para la funcionalización de enlaces. .Síntesis de Productos Naturales
Las azetidinas se encuentran en productos naturales, como el ácido azetidina-2-carboxílico. El estudio de This compound podría proporcionar información sobre la síntesis de este tipo de compuestos naturales .
Safety and Hazards
Direcciones Futuras
Azetidines have seen remarkable advances in their chemistry and reactivity . Future directions may include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Análisis Bioquímico
Biochemical Properties
3-(4-Ethoxybenzyl)azetidine hydrochloride plays a significant role in various biochemical reactions. The compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of 3-(4-Ethoxybenzyl)azetidine hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
The effects of 3-(4-Ethoxybenzyl)azetidine hydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(4-Ethoxybenzyl)azetidine hydrochloride can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 3-(4-Ethoxybenzyl)azetidine hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For instance, 3-(4-Ethoxybenzyl)azetidine hydrochloride can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-(4-Ethoxybenzyl)azetidine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that 3-(4-Ethoxybenzyl)azetidine hydrochloride is relatively stable under standard laboratory conditions. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. This degradation can result in a decrease in the compound’s efficacy and potential changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 3-(4-Ethoxybenzyl)azetidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects. For instance, studies have shown that high doses of 3-(4-Ethoxybenzyl)azetidine hydrochloride can lead to liver and kidney damage in animal models. Additionally, threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
3-(4-Ethoxybenzyl)azetidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds. These interactions can influence metabolic flux and the levels of metabolites within the cell. For example, the compound can alter the metabolism of drugs by inhibiting or activating cytochrome P450 enzymes, leading to changes in drug efficacy and toxicity .
Transport and Distribution
The transport and distribution of 3-(4-Ethoxybenzyl)azetidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, leading to its accumulation in certain organelles .
Subcellular Localization
The subcellular localization of 3-(4-Ethoxybenzyl)azetidine hydrochloride is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3-(4-Ethoxybenzyl)azetidine hydrochloride may be localized to the mitochondria, where it can influence mitochondrial function and energy production .
Propiedades
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-12-5-3-10(4-6-12)7-11-8-13-9-11;/h3-6,11,13H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJHXEZHZQZINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



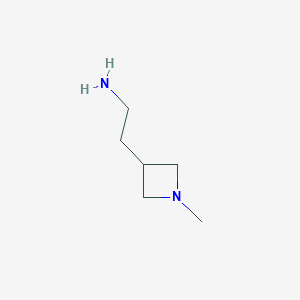

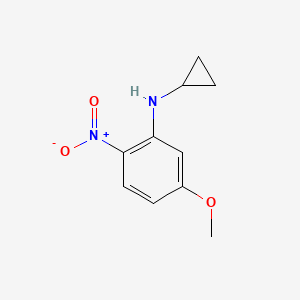
![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)




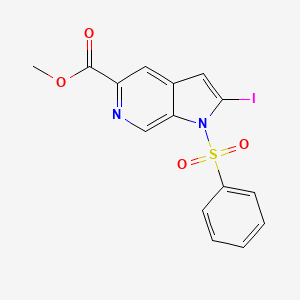

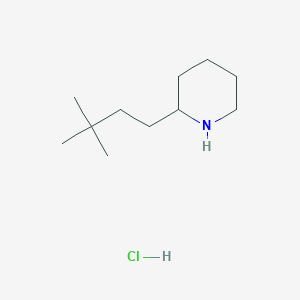
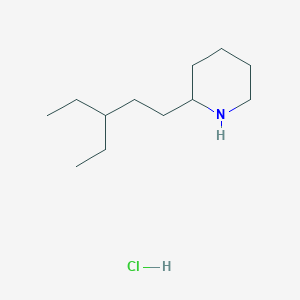
![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)
